molecular formula C12H17N3O2S B7758382 1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea

1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea

Cat. No.: B7758382
M. Wt: 267.35 g/mol
InChI Key: QXAAVLGXRSIZPM-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea group, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 3-methylthiourea under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often with the addition of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted thioureas

Scientific Research Applications

1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-ethylthiourea
  • 1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-propylthiourea

Uniqueness

1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea stands out due to its specific substitution pattern on the phenyl ring and the presence of the methyl group on the thiourea moiety

Properties

IUPAC Name

1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-4-17-10-6-5-9(7-11(10)16-3)8-14-15-12(18)13-2/h5-8H,4H2,1-3H3,(H2,13,15,18)/b14-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAAVLGXRSIZPM-ZSOIEALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=S)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N\NC(=S)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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